Cas no 1779635-75-4 (2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid)
2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid
- EN300-1962161
- 2-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid
- 1779635-75-4
-
- Inchi: 1S/C8H9F3N2O2/c1-7(2,6(14)15)4-3-5(13-12-4)8(9,10)11/h3H,1-2H3,(H,12,13)(H,14,15)
- InChI Key: FCBHILWLLDMSAN-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(C(=O)O)(C)C)NN=1)(F)F
Computed Properties
- Exact Mass: 222.06161202g/mol
- Monoisotopic Mass: 222.06161202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 66Ų
2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1962161-0.05g |
2-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
1779635-75-4 | 0.05g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1962161-0.1g |
2-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
1779635-75-4 | 0.1g |
$1384.0 | 2023-09-17 | ||
| Enamine | EN300-1962161-0.25g |
2-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
1779635-75-4 | 0.25g |
$1447.0 | 2023-09-17 | ||
| Enamine | EN300-1962161-0.5g |
2-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
1779635-75-4 | 0.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1962161-1.0g |
2-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
1779635-75-4 | 1g |
$1572.0 | 2023-06-03 | ||
| Enamine | EN300-1962161-2.5g |
2-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
1779635-75-4 | 2.5g |
$3080.0 | 2023-09-17 | ||
| Enamine | EN300-1962161-5.0g |
2-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
1779635-75-4 | 5g |
$4557.0 | 2023-06-03 | ||
| Enamine | EN300-1962161-10.0g |
2-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
1779635-75-4 | 10g |
$6758.0 | 2023-06-03 | ||
| Enamine | EN300-1962161-1g |
2-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
1779635-75-4 | 1g |
$1572.0 | 2023-09-17 | ||
| Enamine | EN300-1962161-5g |
2-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propanoic acid |
1779635-75-4 | 5g |
$4557.0 | 2023-09-17 |
2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid
Introduction to 2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid (CAS No. 1779635-75-4)
2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid, identified by its CAS number 1779635-75-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a methyl substituent in its structure imparts unique physicochemical properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of 2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid consists of a pyrazole ring fused with a propanoic acid moiety, further modified by the aforementioned substituents. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents. This feature has positioned the compound as a promising candidate for further investigation in various pharmacological contexts.
In recent years, there has been a surge in research focused on developing novel scaffolds that can modulate biological pathways associated with inflammation, cancer, and metabolic disorders. The pyrazole core, with its inherent bioactivity, has been extensively explored for these purposes. Studies have demonstrated that derivatives of pyrazole can exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. The compound 2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid represents an advanced derivative that combines these properties with additional functional groups to enhance its pharmacological profile.
One of the most compelling aspects of this compound is its potential application in oncology research. The trifluoromethyl group is frequently incorporated into anticancer agents due to its ability to improve lipophilicity and reduce metabolic degradation. Preclinical studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. For instance, some pyrazole-based compounds have been reported to interfere with the activity of kinases such as EGFR and MET, which are often overexpressed in malignancies. The structural features of 2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid suggest that it may possess similar inhibitory capabilities, making it a candidate for further exploration in this field.
Beyond oncology, this compound has also shown promise in the context of anti-inflammatory therapies. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. By modulating inflammatory pathways, compounds like 2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid could offer therapeutic benefits. Research indicates that the pyrazol moiety can interact with biological targets involved in inflammation regulation, potentially leading to the development of novel anti-inflammatory agents. The unique combination of substituents in this compound may enhance its efficacy compared to simpler pyrazole derivatives.
The synthesis and characterization of 2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid have been subjects of considerable interest among synthetic chemists. The introduction of fluorine atoms into organic molecules is a well-established strategy to improve pharmacokinetic properties. The trifluoromethyl group, in particular, is renowned for its ability to increase binding affinity and reduce susceptibility to enzymatic degradation. In the context of this compound, the synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to access complex molecules like this one more efficiently than ever before.
In addition to its pharmacological potential, 2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid has implications in materials science and industrial applications. Fluorinated compounds are widely used in agrochemicals due to their enhanced stability and bioactivity. The presence of the trifluoromethyl group suggests that this compound could be utilized as an intermediate in the synthesis of fluorinated agrochemicals or specialty chemicals. Furthermore, its unique physicochemical properties may make it suitable for applications in liquid crystals or advanced materials where fluorinated components are desirable.
The future directions for research on 2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid are multifaceted. Further preclinical studies are needed to elucidate its mechanism of action and assess its safety profile in vivo. Collaborative efforts between chemists and biologists will be essential to translate laboratory findings into clinical applications. Additionally, computational modeling techniques can be employed to predict how this compound interacts with biological targets at the molecular level. Such insights could accelerate the development process and guide the design of next-generation derivatives with improved properties.
As our understanding of biological systems continues to evolve, compounds like 2-methyl-2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropanoic acid will play an increasingly important role in drug discovery and therapeutic intervention. Their unique structural features offer a rich foundation for innovation, and ongoing research promises to uncover new applications across multiple disciplines. Whether used as a lead compound or as part of a larger molecular library, this substance exemplifies the intersection of chemistry and biology—a field where curiosity-driven research often leads to groundbreaking discoveries.
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